molecular formula C7H18ClN3O2S B2978306 Dimethyl[(piperidin-4-yl)sulfamoyl]amine hydrochloride CAS No. 2108513-06-8

Dimethyl[(piperidin-4-yl)sulfamoyl]amine hydrochloride

Cat. No.: B2978306
CAS No.: 2108513-06-8
M. Wt: 243.75
InChI Key: MMEZWYLHRCQVLD-UHFFFAOYSA-N
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Description

Dimethyl[(piperidin-4-yl)sulfamoyl]amine hydrochloride (CAS: 1788990-13-5) is a piperidine-derived compound featuring a sulfamoyl group linked to a dimethylamine moiety. This structure combines a heterocyclic amine (piperidine) with a sulfonamide functional group, which is often associated with bioactivity in pharmaceuticals, such as enzyme inhibition or receptor modulation.

Properties

IUPAC Name

4-(dimethylsulfamoylamino)piperidine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H17N3O2S.ClH/c1-10(2)13(11,12)9-7-3-5-8-6-4-7;/h7-9H,3-6H2,1-2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMEZWYLHRCQVLD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)NC1CCNCC1.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H18ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dimethyl[(piperidin-4-yl)sulfamoyl]amine hydrochloride typically involves the reaction of piperidine with dimethylamine and sulfamoyl chloride under controlled conditions. The reaction is carried out in an organic solvent, such as dichloromethane, at a temperature range of 0-5°C to ensure the stability of the intermediates . The resulting product is then purified through recrystallization or chromatography to obtain the hydrochloride salt form .

Industrial Production Methods

In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield . The final product is subjected to rigorous quality control measures, including purity analysis and stability testing, before being released for commercial use .

Scientific Research Applications

Dimethyl[(piperidin-4-yl)sulfamoyl]amine hydrochloride is a chemical compound featuring a piperidine ring substituted with a sulfamoyl group and two methyl groups. It has potential applications in medicinal chemistry, especially in the development of pharmaceuticals.

Pharmaceutical Development

  • Lead Compound: this compound can serve as a lead compound for designing new drugs.
  • Biological Activities: This compound exhibits biological activities that make it a candidate for pharmacological studies. Compounds with similar structures have been investigated for their interactions with neurotransmitter receptors, particularly those involved in pain and anxiety pathways. Biological activity is often assessed through in vitro assays to determine receptor binding affinity and efficacy.
  • Interaction Studies: Interaction studies involving this compound focus on its binding affinity to various biological targets. These studies typically employ techniques to understand the pharmacodynamics and potential therapeutic effects of this compound.

Structural Comparisons

Several compounds share structural similarities with this compound:

Compound NameStructure FeaturesUnique Aspects
N,N-DimethylsulfamideContains a sulfamide groupCommonly used as a solvent and reagent
Piperidine sulfonamidePiperidine ring with sulfonamide linkageExhibits antimicrobial properties
N-Methyl-N-(4-piperidinyl)benzenesulfonamidePiperidine ring attached to a benzenePotential use in anti-inflammatory therapies

Comparison with Similar Compounds

Structural and Functional Group Analysis

Key structural analogs and their differentiating features are outlined below:

Compound Name Key Substituents Molecular Formula Molecular Weight Key Properties
Target Compound Sulfamoyl, dimethylamine, piperidine Not explicitly provided - Likely moderate solubility due to polar sulfamoyl; potential for hydrogen bonding
N-(Piperidin-4-yl)benzenesulfonamide hydrochloride Benzenesulfonamide, piperidine C11H17ClN2O2S 203.67 Higher aromatic bulk; increased lipophilicity vs. sulfamoyl
1-(4-Chlorobenzyl)piperidin-4-amine hydrochloride Chlorobenzyl, piperidine C12H16Cl2N2 247.18 Enhanced lipophilicity (logP) due to chlorobenzyl; possible CNS activity
LMM5 (1,3,4-Oxadiazol derivative) Benzyl(methyl)sulfamoyl, benzamide C23H23N3O4S 437.51 Heterocyclic core (oxadiazole) improves metabolic stability
Tofacitinib Impurity D Benzyl, dimethylpiperidine C14H21ClN2 252.78 Aromatic interactions; used as a synthetic intermediate

Key Observations :

  • Sulfamoyl vs.
  • Piperidine Modifications : Substituents like chlorobenzyl () or pyrimidinyl groups () increase hydrophobicity, affecting blood-brain barrier penetration, whereas polar groups (e.g., sulfamoyl) enhance aqueous solubility.

Physicochemical Properties

  • Solubility: The hydrochloride salt of the target compound likely improves water solubility compared to non-ionic analogs (e.g., LMM11 in , solubilized in DMSO/Pluronic F-127).
  • Lipophilicity (logP) : Compounds with aromatic or alkyl groups (e.g., chlorobenzyl in ) exhibit higher logP values than the sulfamoyl-containing target, influencing distribution and bioavailability.

Biological Activity

Dimethyl[(piperidin-4-yl)sulfamoyl]amine hydrochloride is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. It contains a piperidine ring and a sulfamoyl group, which contribute to its pharmacological properties. This article explores the biological activity of this compound, focusing on its mechanisms, therapeutic potentials, and relevant research findings.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The compound acts by:

  • Enzyme Inhibition : It can bind to the active or allosteric sites of enzymes, thereby inhibiting their activity. This mechanism is crucial for compounds targeting metabolic pathways and disease processes.
  • Receptor Modulation : The compound may function as an agonist or antagonist at neurotransmitter receptors, influencing cellular signaling pathways associated with pain, anxiety, and inflammation.

Therapeutic Applications

This compound shows promise in several therapeutic areas:

  • Antimicrobial Activity : Similar compounds have demonstrated antibacterial properties against various pathogens, including Gram-positive and Gram-negative bacteria. This suggests potential applications in treating infections .
  • Anticancer Properties : Research indicates that related compounds exhibit antitumor activity, making them candidates for cancer therapy .
  • Anti-inflammatory Effects : Compounds with similar structures have been noted for their anti-inflammatory activities, which could be beneficial in managing inflammatory diseases .

In Vitro Studies

Table 1 summarizes key findings from in vitro studies assessing the biological activity of this compound and related compounds:

Study ReferenceBiological Activity AssessedKey Findings
Enzyme inhibitionInhibited enzyme activity through competitive binding.
Antitumor activityShowed no significant antitumor effects in mouse models.
Anti-inflammatory propertiesReduced nitric oxide levels in inflamed cells comparable to curcumin.
Antibacterial activityEffective against multiple bacterial strains with low MIC values.

Comparative Analysis with Similar Compounds

This compound shares structural similarities with other biologically active compounds. Table 2 highlights these comparisons:

Compound NameStructure FeaturesUnique Aspects
N,N-DimethylsulfamideContains a sulfamide groupUsed as a solvent and reagent
Piperidine sulfonamidePiperidine ring with sulfonamide linkageExhibits antimicrobial properties
N-Methyl-N-(4-piperidinyl)benzenesulfonamidePiperidine ring attached to a benzenePotential use in anti-inflammatory therapies

These comparisons emphasize that while many compounds may contain similar functional groups or ring structures, the specific combination of features in this compound may confer unique biological activities or therapeutic potentials.

Q & A

Q. Table 1: Synthesis Yield Optimization Parameters

ParameterOptimal RangeImpact on Yield
Temperature60–80°C±15% yield
Stoichiometry1:1.2 (amine:aldehyde)Maximizes product
CatalystSSAO or Ar plasma activation+20–30% yield

Basic Question: Which spectroscopic techniques resolve structural ambiguities in sulfamoyl-piperidine derivatives?

Answer:
Multi-modal characterization is critical:

  • X-ray Photoelectron Spectroscopy (XPS) : Quantifies surface nitrogen content (e.g., 50% amine layer coverage in pre-adsorbed PE surfaces) .
  • Mass Spectrometry (MS) : High-resolution MS (e.g., ESI-TOF) confirms molecular weight (e.g., C10H18ClN3O3S derivatives with ±0.01 Da accuracy) .
  • NMR : ¹H/¹³C NMR distinguishes sulfamoyl vs. sulfonyl groups via chemical shifts (δ 2.8–3.2 ppm for sulfamoyl protons) .

Advanced Question: How can computational methods predict reaction pathways for sulfamoyl-amine derivatives?

Answer:
Quantum chemical calculations and reaction path search algorithms (e.g., ICReDD’s approach) enable efficient pathway prediction:

  • Transition state modeling : Identifies energy barriers for sulfamoyl group formation .
  • Machine learning : Trains on datasets of analogous reactions (e.g., piperidine sulfonylation) to predict optimal solvents and catalysts .
    Example Workflow :

Generate initial reaction coordinates using density functional theory (DFT).

Validate with experimental data (e.g., HPLC purity ≥98%) .

Advanced Question: How to resolve contradictions in biological activity data for sulfamoyl-piperidine compounds?

Answer:
Contradictions often arise from assay variability or impurity profiles:

  • Bioactivity validation : Cross-test in multiple assays (e.g., enzyme inhibition vs. cell viability). For SSAO inhibitors, IC50 discrepancies were resolved by normalizing to hydrogen peroxide byproduct levels .
  • Impurity profiling : Use HPLC-MS to detect byproducts (e.g., hydrolyzed sulfamoyl groups) that may antagonize primary effects .

Q. Table 2: Common Data Contradiction Sources

SourceResolution StrategyReference
Enzyme batch variabilityNormalize to internal controls
Byproduct interferenceMulti-step purification

Basic Question: What safety protocols are critical for handling this compound?

Answer:
Refer to GHS-aligned safety data sheets for piperidine derivatives:

  • Inhalation : Immediate transfer to fresh air; monitor for respiratory distress .
  • Skin contact : Rinse with water for ≥15 minutes; use pH-neutral soap .
  • Storage : Keep in airtight containers, protected from light and moisture (≤5% RH) .

Advanced Question: How to scale up synthesis while maintaining enantiomeric purity?

Answer:
Scale-up challenges include racemization and heat dissipation:

  • Continuous flow reactors : Minimize residence time at high temperatures (e.g., 70°C, <10 min) to preserve stereochemistry .
  • Chiral chromatography : Use preparative HPLC with cellulose-based columns (e.g., Chiralpak® IC) for ≥99% enantiomeric excess .

Advanced Question: What methodologies validate sulfamoyl group stability under physiological conditions?

Answer:

  • pH stability assays : Incubate compound in PBS (pH 7.4) and simulate gastric fluid (pH 1.2). Monitor degradation via UV-Vis (λ = 260 nm) .
  • Mass spectrometry imaging (MSI) : Maps spatial stability in tissue samples, identifying sulfamoyl hydrolysis hotspots .

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